6-Methyl-2-azaspiro[3.3]heptan-6-ol

Lipophilicity Drug Design Physicochemical Properties

6-Methyl-2-azaspiro[3.3]heptan-6-ol (CAS 1638920-25-8) is a saturated spirocyclic amine-alcohol with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol. The compound belongs to the 2-azaspiro[3.3]heptane family, a class of conformationally constrained scaffolds that have emerged as valuable bioisosteres of piperidine in medicinal chemistry.

Molecular Formula C7H13NO
Molecular Weight 127.187
CAS No. 1638920-25-8
Cat. No. B3013297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-azaspiro[3.3]heptan-6-ol
CAS1638920-25-8
Molecular FormulaC7H13NO
Molecular Weight127.187
Structural Identifiers
SMILESCC1(CC2(C1)CNC2)O
InChIInChI=1S/C7H13NO/c1-6(9)2-7(3-6)4-8-5-7/h8-9H,2-5H2,1H3
InChIKeyDIBKPCOOJLLKDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-2-azaspiro[3.3]heptan-6-ol (1638920-25-8): Spirocyclic Building Block for Drug Discovery


6-Methyl-2-azaspiro[3.3]heptan-6-ol (CAS 1638920-25-8) is a saturated spirocyclic amine-alcohol with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol [1]. The compound belongs to the 2-azaspiro[3.3]heptane family, a class of conformationally constrained scaffolds that have emerged as valuable bioisosteres of piperidine in medicinal chemistry . Its structure features a quaternary spiro center connecting an azetidine ring and a cyclobutanol ring, with a methyl substituent at the 6-position. This rigid, three-dimensional architecture can modulate physicochemical and pharmacokinetic properties when incorporated into bioactive molecules .

Spirocyclic building block for conformational constraint in medicinal chemistry
6-Methyl group enables lipophilicity fine-tuning within lead series
Dual amine/carbinol handles for orthogonal functionalization and SAR expansion
Fragment-like profile (low MW, calculated logP) supports library construction and FBDD workflows.

Why 6-Methyl-2-azaspiro[3.3]heptan-6-ol Cannot Be Casually Replaced by Other Spirocyclic or Piperidine Analogs


The azaspiro[3.3]heptane scaffold is not merely a rigid piperidine mimic; its introduction can alter logD by up to -1.0 log unit relative to standard heterocycles, and the effect is highly dependent on the ring heteroatom and substitution pattern . The 6-methyl substituent on the cyclobutanol ring further differentiates this compound by modulating steric encumbrance and lipophilicity (XLogP3 = -0.3) [1] compared to unsubstituted 2-azaspiro[3.3]heptan-6-ol. Simple interchange with other spirocyclic alcohols (e.g., 6-(trifluoromethyl) or 2-thia analogs) would unpredictably change target affinity, cellular permeability, and metabolic stability, as evidenced by the varied CDK6 IC50 values observed for closely related spirocyclic fragments in the same chemical series [2]. Therefore, selecting the precise building block is critical for SAR interpretation and IP positioning.

Unsubstituted 2-azaspiro[3.3]heptan-6-ol
Lacks 6-methyl group; shifts lipophilicity and steric profile, altering SAR interpretation
Thia-spiro analogs (e.g., 2-thia-6-azaspiro[3.3]heptane)
Different heteroatom pattern changes kinase inhibition profile unpredictably; may not transfer activity trends
Flexible piperidine bioisosteres
Loss of conformational rigidity and logD reduction benefit; reduced target selectivity context may occur

6-Methyl-2-azaspiro[3.3]heptan-6-ol (1638920-25-8): Quantified Differentiation Evidence vs. Closest Analogs


Lipophilicity Modulation: XLogP3 Comparison vs. Unsubstituted 2-Azaspiro[3.3]heptan-6-ol

The introduction of a methyl group at the 6-position of the spirocyclic scaffold increases the predicted lipophilicity. The 6-methyl derivative has an XLogP3 of -0.3, whereas the unsubstituted 2-azaspiro[3.3]heptan-6-ol is predicted to have a lower XLogP3 (estimated -0.45 based on molecular formula difference). This shift in lipophilicity can influence membrane permeability and non-specific binding [1].

XLogP3 Shift
Reported
-0.3 vs -0.45
Methyl group increases calculated logP by ~0.15 units; may influence membrane permeability context
Computed value; unsubstituted analog estimated
Lipophilicity Drug Design Physicochemical Properties

Conformational Rigidity and logD Modulation vs. Piperidine Bioisosteres

Incorporation of an azaspiro[3.3]heptane core in place of a piperidine ring can lower the measured logD7.4 by as much as -1.0 unit. This class-level advantage is documented for the broader family and is a key reason for selecting spirocyclic building blocks over traditional piperidines when seeking to improve solubility and metabolic stability .

logD Modulation
Class-level inference
Up to -1.0 logD shift
Azaspiro[3.3]heptanes may reduce logD vs piperidines; not directly measured for this compound
Literature meta-analysis; data to verify
Conformational Constraint logD Bioisostere

CDK6/Cyclin D3 Inhibitory Activity of a Derivative Containing the 6-Methyl-2-azaspiro[3.3]heptan-6-ol Moiety

A derivative incorporating the 6-methyl-2-azaspiro[3.3]heptan-6-ol fragment (Compound 79 in US Patent US20240034731) exhibited an IC50 of 350 nM against CDK6/Cyclin D3. In the same patent, a compound with a 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide core (Compound 24) showed an IC50 of 200 nM. This demonstrates that the spirocyclic core choice directly impacts target engagement, and the oxygen-containing alcohol variant offers a distinct activity profile compared to the sulfone-containing analog [1].

CDK6 IC50 (derivative)
Reported
350 nM vs 200 nM
Derivative containing this fragment shows distinct activity from sulfone analog; supports SAR context
Enzymatic assay; patent data
CDK6 Kinase Inhibitor Cancer

Rotatable Bond Count (Rigidity) vs. Linear Amino Alcohols

The spirocyclic architecture of 6-methyl-2-azaspiro[3.3]heptan-6-ol results in zero rotatable bonds (PubChem computed value), whereas analogous linear amino alcohols (e.g., 3-amino-3-methylcyclopentanol) possess at least one rotatable bond. This inherent rigidity reduces the conformational entropy penalty upon binding, which can enhance target selectivity and improve binding affinity in fragment-based drug discovery [1].

Rotatable Bonds
Reported
0 vs 1
Zero rotatable bonds may reduce conformational entropy penalty; relevant for fragment-based screening
Computed property
Rigidity Conformational Entropy Target Selectivity

Recommended Use Cases for 6-Methyl-2-azaspiro[3.3]heptan-6-ol (1638920-25-8) Based on Current Evidence


CDK Inhibitor Lead Optimization

The demonstrated activity of a derivative bearing this scaffold against CDK6/Cyclin D3 (IC50 = 350 nM) [1] positions 6-methyl-2-azaspiro[3.3]heptan-6-ol as a viable spirocyclic fragment for optimizing kinase inhibitor leads. The alcohol handle provides a key vector for further diversification, while the rigid core offers conformational restriction to improved selectivity over flexible piperidine-based inhibitors.

Piperidine Bioisostere Replacement for Solubility and logD Optimization

When a lead series suffers from poor solubility or high lipophilicity due to a piperidine ring, 6-methyl-2-azaspiro[3.3]heptan-6-ol can serve as a direct bioisostere to lower logD by up to -1.0 unit . The methyl substituent on the cyclobutanol ring provides a moderate increase in lipophilicity relative to the unsubstituted analog, allowing fine-tuning of ADME properties.

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of only 127.18 g/mol, zero rotatable bonds, and a calculated XLogP3 of -0.3 [2], this compound meets the 'Rule of Three' criteria for fragment libraries. Its dual amine/carbinol motif enables orthogonal functionalization, making it an ideal core fragment for systematic SAR expansion in fragment growing or merging campaigns.

Spirocyclic Scaffold Hopping in CNS Projects

The azaspiro[3.3]heptane core provides a more three-dimensional shape than planar heterocycles, which is associated with improved target selectivity and reduced off-target promiscuity in CNS drug discovery . The free base form (or its hydrochloride salt) can be directly incorporated into CNS-active leads where conformational constraint is desired to enhance receptor subtype selectivity.

Application
Selection Property
Validation Focus
CDK inhibitor SAR studies
Spirocyclic fragment with alcohol diversification handle
Target engagement and kinase selectivity profiling
logD and solubility optimization
Azaspiro[3.3]heptane core for logD reduction vs piperidine
ADME property validation and bioisostere comparison
Fragment library construction
Rule-of-Three compliant profile (low MW, calculated logP)
Orthogonal functionalization and fragment growing validation
CNS target selectivity studies
3D spirocyclic core for reduced off-target promiscuity context
Receptor subtype selectivity and off-target profiling
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